molecular formula C22H24ClN3O3S B2468470 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 1705104-25-1

5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B2468470
CAS No.: 1705104-25-1
M. Wt: 445.96
InChI Key: FPRARVZPJMQEEM-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 5 with a piperidin-3-ylmethyl group functionalized by a 4-chlorobenzyl sulfonyl moiety and at position 3 with an o-tolyl (2-methylphenyl) group.

Properties

IUPAC Name

5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-16-5-2-3-7-20(16)22-24-21(29-25-22)13-18-6-4-12-26(14-18)30(27,28)15-17-8-10-19(23)11-9-17/h2-3,5,7-11,18H,4,6,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRARVZPJMQEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is part of a class of compounds known as 1,3,4-oxadiazoles, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring linked to a piperidine moiety with a 4-chlorobenzyl sulfonyl group . The oxadiazole ring is known for enhancing biological activity due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory potential of this compound through in vitro assays. In particular, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in RAW264.7 macrophages.

  • Experimental Setup : Cells were pretreated with the compound at concentrations of 6.0 μM , followed by LPS treatment.
  • Results : The compound demonstrated significant inhibition of NO secretion without notable cytotoxicity at the tested concentration .

2. Antimicrobial Activity

The 1,3,4-oxadiazole derivatives are recognized for their antimicrobial properties. The specific compound has shown moderate to strong activity against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate

These findings suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy .

3. Anticancer Activity

The anticancer potential of 1,3,4-oxadiazoles has been extensively studied. This compound's mechanism involves targeting various enzymes and proteins associated with cancer cell proliferation.

  • Mechanism of Action : The compound may inhibit key enzymes such as thymidylate synthase , which is critical for DNA synthesis in cancer cells.
  • Case Studies : In vitro studies have reported that oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines, leading to apoptosis through multiple pathways .

Study 1: Inhibition of Tumor Growth

A study investigated the effect of oxadiazole derivatives on tumor growth in xenograft models. The results indicated that compounds similar to our target showed a significant reduction in tumor size compared to control groups.

Study 2: Mechanism-Based Approaches

Research highlighted that structural modifications in oxadiazole derivatives led to enhanced binding affinity to cancer-related proteins, which resulted in improved anticancer activity. Molecular docking studies provided insights into how these compounds interact at the molecular level .

Chemical Reactions Analysis

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole core undergoes nucleophilic substitution at the C3 and C5 positions. Key reactions include:

Alkylation/Arylation

  • Reacts with alkyl/aralkyl halides (e.g., benzyl bromide, methyl iodide) in DMF using lithium hydride (LiH) as a base at 80–100°C for 4–6 hours.

  • Yields 2-alkylthio/arylthio derivatives with 72–89% efficiency .

SubstrateProductYield (%)Conditions
Benzyl bromide2-(Benzylthio) derivative85DMF, LiH, 80°C, 5 hr
4-Nitrobenzyl chloride2-(4-Nitrobenzylthio) form78DMF, LiH, 100°C, 6 hr

Mechanistic Insight : The oxadiazole’s electron-deficient C3 position facilitates nucleophilic attack, with sulfur acting as a leaving group .

Sulfonyl Group Reactivity

The sulfonamide moiety participates in:

Hydrolysis

  • Cleaved under acidic reflux (6M HCl, 12 hr) to regenerate piperidine-4-carbohydrazide intermediates .

  • Basic conditions (NaOH, ethanol/H₂O) yield sulfonic acid derivatives (45–60% yield).

Reduction

  • LiAlH₄ reduces the sulfonyl group to thioether at −10°C in THF (52% yield) .

Functionalization of Piperidine Ring

The piperidine subunit undergoes:

N-Alkylation

  • Reacts with propargyl bromide in acetonitrile (K₂CO₃, 60°C) to form N-propargyl derivatives (68% yield).

Sulfonation

  • Further sulfonation with chlorosulfonic acid introduces additional sulfonyl groups at the piperidine N-position .

Oxidative Transformations

Oxadiazole Ring Oxidation

  • H₂O₂ in acetic acid oxidizes the oxadiazole ring to 1,2,4-triazole-3-one derivatives at 70°C (41% yield) .

Sulfur Oxidation

  • m-CPBA converts thioether groups to sulfones in dichloromethane (0°C to RT, 88% yield).

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • C–S bond cleavage at the oxadiazole ring, forming imidazole intermediates (trapped with acrylonitrile) .

  • Demethylation of o-tolyl groups observed in 33% yield .

Catalytic Cross-Coupling

Participates in Suzuki-Miyaura reactions with arylboronic acids:

  • Pd(PPh₃)₄ catalyst, K₂CO₃, DME/H₂O (80°C, 8 hr).

  • Achieves biaryl coupling at the o-tolyl group (57–74% yield) .

Biological Activation Pathways

In pharmacological contexts:

  • Enzymatic hydrolysis by esterases cleaves the sulfonyl-piperidine bond, releasing bioactive fragments .

  • CYP450-mediated oxidation generates hydroxylated metabolites at the o-tolyl methyl group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activities, and key properties of the target compound with structurally analogous derivatives:

Compound Core Structure Key Substituents Reported Activities References
Target Compound : 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - Piperidin-3-ylmethyl with 4-chlorobenzyl sulfonyl
- o-Tolyl at position 3
Inferred: Potential enzyme inhibition or antimicrobial activity (based on analogs)
5a-h (e.g., 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol) 1,3,4-Oxadiazole - Piperidine sulfonamide
- S-substituted thiol derivatives
Lipoxygenase inhibition (IC₅₀: 12–45 µM)
Alpha-glucosidase inhibition (IC₅₀: 18–60 µM)
1a/1b (Antiviral oxadiazoles) 1,2,4-Oxadiazole - Pyrrolidin-3-yloxy-phenyl
- 4-Pyridyl
Antiviral activity (EC₅₀: 0.8–2.5 µM against HIV-1)
5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole - Pyrrolidine sulfonamide
- 3-Trifluoromethylphenyl
Inferred: Enhanced lipophilicity and CNS penetration due to CF₃ group
GSK1292263 (3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole) 1,2,4-Oxadiazole - Piperidine linked to pyridine
- Methylsulfonyl and isopropyl groups
GPR119 agonist (diabetes target; EC₅₀: <10 nM)
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole - Piperidin-2-yl
- 4-Bromophenyl
Inferred: Bromine enhances halogen bonding in enzyme inhibition

Key Structural and Functional Insights:

Heterocycle Position Sensitivity: 1,2,4-Oxadiazoles (target compound, 1a/1b, GSK1292263) exhibit distinct electronic and steric profiles compared to 1,3,4-oxadiazoles (5a-h).

Sulfonamide vs. Other Linkers :

  • The 4-chlorobenzyl sulfonyl group in the target compound increases metabolic stability compared to pyrrolidine-linked derivatives (e.g., ) . Sulfonamides also enhance hydrogen bonding with enzyme active sites, as seen in 5a-h’s lipoxygenase inhibition .

Aromatic Substituent Effects :

  • The o-tolyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to 4-pyridyl (1a/1b) or trifluoromethylphenyl () substituents. However, electron-withdrawing groups like CF₃ () improve membrane permeability .

Piperidine vs.

Biological Activity Trends :

  • Antiviral activity in 1a/1b correlates with the 4-pyridyl group’s ability to engage in π-π stacking , whereas sulfonamide-containing compounds (target, 5a-h) show stronger enzyme inhibition due to sulfonyl interactions .

Research Findings and Implications

  • Enzyme Inhibition : Sulfonamide-linked oxadiazoles (target, 5a-h) are potent against lipoxygenase and alpha-glucosidase, suggesting utility in inflammation and diabetes .
  • Antiviral Potential: Structural similarity to 1a/1b implies the target compound may inhibit viral proteases or polymerases, though empirical validation is needed .
  • Optimization Strategies : Introducing electron-deficient aromatic groups (e.g., CF₃, Br) or flexible linkers (e.g., piperidine) could enhance the target compound’s bioavailability and potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:

Sulfonylation : React piperidine derivatives with 4-chlorobenzyl sulfonyl chloride to form the sulfonamide intermediate.

Oxadiazole Formation : Use hydrazine hydrate and CS₂ under basic conditions (KOH/EtOH) to cyclize carbohydrazide precursors into the 1,3,4-oxadiazole core .

Alkylation : Introduce the o-tolyl group via nucleophilic substitution or coupling reactions in DMF with activators like NaH or LiH .

  • Key Intermediates : 1-(4-chlorobenzylsulfonyl)piperidine-3-carbohydrazide and 5-substituted-1,3,4-oxadiazole-2-thiols are critical precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H-NMR : Focus on sulfonamide proton signals (δ 3.0–3.5 ppm for piperidine-CH₂-SO₂) and o-tolyl aromatic protons (δ 6.5–7.5 ppm) .
  • IR : Confirm sulfonyl (SO₂, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
  • EI-MS : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or o-tolyl groups) .

Q. How can researchers assess the compound's preliminary antibacterial activity against Gram-positive and Gram-negative strains?

  • Methodological Answer :

  • Agar Diffusion Assay : Use standardized protocols (e.g., CLSI guidelines) with bacterial lawns. Measure zones of inhibition at concentrations of 10–100 µg/mL .
  • MIC Determination : Employ broth microdilution to quantify minimum inhibitory concentrations. Compare with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can structural modifications of the piperidine-sulfonyl or o-tolyl groups enhance enzyme inhibitory activity (e.g., against lipoxygenase or α-glucosidase)?

  • Methodological Answer :

  • Rational Design : Replace the 4-chlorobenzyl group with electron-withdrawing substituents (e.g., nitro) to improve binding to lipoxygenase’s hydrophobic pocket .
  • SAR Studies : Synthesize analogs with varied substituents on the o-tolyl ring (e.g., methoxy, halogens) and correlate changes with IC₅₀ values .
  • Docking Simulations : Use AutoDock Vina to model interactions with α-glucosidase’s catalytic site (PDB: 2ZE0). Prioritize analogs with stronger hydrogen bonds to Asp349 .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and antibacterial efficacy data?

  • Methodological Answer :

  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to evaluate if poor antibacterial activity stems from cell wall impermeability despite strong enzyme inhibition .
  • Metabolomic Profiling : Compare intracellular metabolite changes (e.g., via LC-MS) in treated bacteria to identify off-target effects or compensatory pathways .

Q. How can crystallographic data address discrepancies between computational structural predictions and experimental observations?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., using DMSO/water). Resolve the 3D structure to validate bond angles and torsional strain in the oxadiazole-piperidine junction .
  • DFT Refinement : Compare experimental crystal data with density functional theory (DFT)-optimized geometries (e.g., using Gaussian 16) to identify conformational outliers .

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